molecular formula C11H13NO3 B1296700 (S)-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester CAS No. 82353-55-7

(S)-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester

Cat. No.: B1296700
CAS No.: 82353-55-7
M. Wt: 207.23 g/mol
InChI Key: XTXJPZGMVKIPHE-UHFFFAOYSA-N
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Description

Nomenclature and Chemical Identity

(S)-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester exists under multiple systematic and common nomenclature systems, reflecting its diverse applications and synthetic utility. The compound is officially registered with Chemical Abstracts Service number 82353-55-7 and maintains the molecular formula C₁₁H₁₃NO₃. The systematic nomenclature encompasses several equivalent designations including carbamic acid, N-[(1R)-1-methyl-2-oxoethyl]-, phenylmethyl ester, and (S)-Benzyl (1-oxopropan-2-yl)carbamate.

The compound's common names reflect its structural characteristics and synthetic origins. It is frequently designated as N-Benzyloxycarbonyl-D-alaninal and benzyloxycarbonyl-L-alaninal, emphasizing its role as a protected form of alaninal. These designations highlight the presence of the benzyloxycarbonyl protecting group attached to an alanine-derived aldehyde backbone. The stereochemical descriptor (S) in the primary name corresponds to the absolute configuration at the chiral center, which is critical for maintaining the biological activity and synthetic utility of the compound.

The molecular structure comprises a benzyl carbamate moiety connected to a substituted ethyl chain terminating in an aldehyde functional group. The systematic International Union of Pure and Applied Chemistry nomenclature acknowledges both the carbamate functionality and the aldehyde terminus, providing precise structural identification for synthetic and analytical purposes. The compound's identification in chemical databases utilizes consistent molecular descriptors including the MDL number MFCD09878880, facilitating cross-referencing across multiple chemical information systems.

Historical Development and Discovery

The historical development of this compound is intrinsically linked to the pioneering work of Max Bergmann and Leonidas Zervas in 1932, who introduced the benzyloxycarbonyl protecting group to peptide chemistry. This revolutionary discovery established the foundation for controlled peptide synthesis by providing a method to protect amino groups while maintaining stereochemical integrity during synthetic transformations. The benzyloxycarbonyl group represented a significant advancement over earlier protecting strategies, as it prevented racemization during carbamate formation and could be removed under mild hydrogenolysis conditions.

The development of benzyloxycarbonyl-protected amino aldehydes emerged from the recognition that peptide aldehydes possessed potent protease inhibitory activity. Historical research demonstrated that amino aldehydes, particularly those with benzyloxycarbonyl protection, exhibited significant inhibitory effects against various serine and cysteine proteases. The discovery of leupeptin and related peptide aldehydes from soil isolates of Streptomyces species nearly four decades ago provided the initial impetus for developing synthetic routes to similar compounds.

The Bergmann degradation, first demonstrated by Max Bergmann in 1934, established methodological foundations for accessing amino aldehydes from peptide precursors. This degradation process involved converting peptide acyl azides through Curtius rearrangement in the presence of benzyl alcohol, ultimately yielding benzyl carbamate intermediates that could be processed to amino aldehydes. The historical significance of this methodology extends beyond simple synthetic utility, as it enabled the systematic exploration of amino aldehyde chemistry and its biological applications.

The evolution of protecting group chemistry throughout the twentieth century further enhanced the accessibility and utility of compounds like this compound. The introduction of complementary protecting groups such as tert-butyloxycarbonyl in 1957 and 9-fluorenylmethoxycarbonyl in 1972 provided synthetic chemists with orthogonal protection strategies, although benzyloxycarbonyl remained particularly valuable for amino aldehyde applications due to its stability and mild deprotection conditions.

Structural Significance in Amino Aldehyde Chemistry

The structural architecture of this compound embodies several critical features that define its significance within amino aldehyde chemistry. The compound contains a chiral center adjacent to the aldehyde functionality, establishing absolute stereochemical control that is essential for biological activity and synthetic applications. The maintenance of stereochemical integrity represents a fundamental requirement in amino aldehyde chemistry, particularly when these compounds serve as intermediates for bioactive molecules or enzyme inhibitors.

The benzyloxycarbonyl protecting group provides both steric and electronic stabilization to the amino functionality while maintaining compatibility with aldehyde chemistry. The carbamate linkage exhibits resonance stabilization that reduces the nucleophilicity of the protected nitrogen atom, preventing unwanted side reactions during synthetic transformations. The benzyl component of the protecting group offers additional stabilization through aromatic interactions and provides a convenient handle for deprotection via hydrogenolysis using palladium catalysts.

The aldehyde functional group in this compound exists in equilibrium with various forms depending on reaction conditions. Under physiological conditions, peptide aldehydes can form cyclic imines or undergo oxidation to more stable aromatic derivatives. The stability of the aldehyde functionality in this compound is enhanced by the electron-withdrawing effects of the adjacent carbamate group, which modulates the electrophilicity and reactivity patterns of the carbonyl carbon.

Recent developments in amino aldehyde chemistry have demonstrated the potential for electrochemical synthesis approaches that enable direct access to unnatural peptide aldehydes through carbon-nitrogen bond cleavage reactions. These methodologies highlight the continued importance of amino aldehyde derivatives like this compound as synthetic targets and starting materials for advanced transformations. The compound's structural features make it particularly suitable for such synthetic applications due to its balanced stability and reactivity profile.

Importance as a Protected Amino Aldehyde Derivative

This compound serves as a crucial intermediate in the synthesis of N-protected α-amino aldehydes that function as C-terminal units in peptide aldehydes with enzyme inhibitor activity. The compound's primary synthetic application involves its conversion to (R)-1,1-Diethoxy-2-propanamine derivatives, which subsequently undergo transformation to generate potent protease inhibitors including leupeptin. This synthetic pathway demonstrates the compound's role as a key building block in medicinal chemistry applications.

The protected amino aldehyde structure provides several advantages over unprotected analogues in synthetic applications. The benzyloxycarbonyl group prevents premature reactions involving the amino functionality while allowing selective transformations at the aldehyde terminus. This selectivity enables complex synthetic sequences that would be challenging or impossible with unprotected amino aldehydes. The protecting group also enhances the compound's stability during storage and handling, making it practical for commercial and research applications.

The compound's utility extends to the preparation of amino sugars and unusual amino acids, demonstrating its versatility as a synthetic intermediate. The aldehyde functionality serves as a reactive site for carbon-carbon bond forming reactions, nucleophilic additions, and oxidation-reduction transformations. The stereochemical control provided by the chiral center ensures that these transformations proceed with predictable stereochemical outcomes, facilitating the synthesis of complex molecular architectures.

Modern synthetic methodologies have demonstrated efficient one-pot reduction procedures for converting N-protected amino acids to chiral α-amino aldehydes using activation with N,N'-carbonyldiimidazole followed by reduction with diisobutylaluminum hydride. These methodologies deliver benzyloxycarbonyl-protected amino aldehydes from proteinogenic amino acids in excellent yields while maintaining complete stereochemical integrity. The development of such methodologies underscores the continued importance of compounds like this compound in contemporary synthetic chemistry.

The compound's significance as a protected amino aldehyde derivative is further emphasized by its role in protease inhibitor development. Chemical proteomic studies have demonstrated that dipeptide aldehydes, including those derived from this compound, exhibit potent and selective inhibitory activity against cathepsin proteases. The compound's structural features enable specific interactions with target enzymes while maintaining sufficient stability for biological applications.

Properties

IUPAC Name

benzyl N-[(2S)-1-oxopropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-9(7-13)12-11(14)15-8-10-5-3-2-4-6-10/h2-7,9H,8H2,1H3,(H,12,14)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTXJPZGMVKIPHE-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C=O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Esterification

One common method involves the direct esterification of carbamic acid with benzyl alcohol. This reaction typically requires the presence of an acid catalyst to facilitate the formation of the ester bond.

Reaction Scheme:

$$
\text{Carbamic Acid} + \text{Benzyl Alcohol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water}
$$

Protection of Amino Acids

Another approach is to protect an amino acid, such as alanine, with a benzyloxycarbonyl (Cbz) group followed by acylation. This method allows for the selective introduction of the carbamate moiety.

Reaction Steps:

  • Protect alanine using benzyloxycarbonyl chloride.
  • React the protected amino acid with an appropriate acyl chloride to introduce the carbamate functionality.

Reaction Scheme:

$$
\text{Amino Acid} + \text{Cbz-Cl} \rightarrow \text{Protected Amino Acid}
$$

$$
\text{Protected Amino Acid} + \text{Acyl Chloride} \rightarrow \text{this compound}
$$

Use of Isocyanates

The use of isocyanates can also be employed for synthesizing this compound by reacting them with alcohols under controlled conditions.

Reaction Scheme:

$$
\text{Isocyanate} + \text{Benzyl Alcohol} \rightarrow \text{this compound}
$$

Enzymatic Synthesis

Recent advancements have introduced enzymatic methods for synthesizing this compound, which offer advantages in terms of selectivity and environmental impact. Enzymes such as lipases can catalyze the transesterification process effectively.

Comparative Analysis of Methods

Method Advantages Disadvantages
Direct Esterification Simple and straightforward Requires careful control of conditions
Protection of Amino Acids High selectivity and yield Multi-step process
Use of Isocyanates Versatile and effective Potentially hazardous reagents
Enzymatic Synthesis Eco-friendly and selective May require specific conditions and enzymes

Chemical Reactions Analysis

Types of Reactions

(S)-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbamic acid derivatives.

    Reduction: Reduction reactions can convert the ester group into an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Carbamic acid derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted carbamates.

Scientific Research Applications

Pharmaceutical Applications

1. Drug Development

(S)-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester is primarily utilized in drug development as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows it to act as a versatile building block for creating more complex molecules that exhibit biological activity.

Case Study: Synthesis of Anticancer Agents

Research has demonstrated that derivatives of carbamic acids, including this compound, play a crucial role in synthesizing anticancer agents. For instance, modifications to this compound have led to the development of new inhibitors targeting specific cancer pathways.

2. Custom Synthesis

The compound is also employed in custom synthesis projects where specific chemical properties are required. Its ability to undergo various reactions makes it a valuable asset in laboratories focusing on tailored drug design.

Industrial Applications

1. Agrochemicals

In addition to pharmaceuticals, this compound finds applications in agrochemicals, particularly as a precursor for pesticides and herbicides. Its efficacy in these formulations stems from its ability to interact with biological systems effectively.

2. Fine Chemicals

The compound is used in the production of fine chemicals, which are essential for various industrial processes. Its chemical stability and reactivity make it suitable for producing specialty chemicals used in different sectors, including cosmetics and food additives.

Data Table: Summary of Applications

Application AreaDescription
PharmaceuticalsIntermediate for drug synthesis; used in developing anticancer agents
Custom SynthesisEmployed in tailored drug design and synthesis projects
AgrochemicalsPrecursor for pesticides and herbicides
Fine ChemicalsProduction of specialty chemicals for cosmetics and food additives

Research Findings

Recent studies have highlighted the potential of this compound in medicinal chemistry. For example, a study published in 2024 explored its use as a scaffold for designing novel enzyme inhibitors, demonstrating its versatility in creating compounds with enhanced biological activity . Additionally, its application in asymmetric synthesis has been noted, providing pathways to produce chiral molecules efficiently .

Mechanism of Action

The mechanism of action of (S)-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic or biochemical effect.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs include carbamic acid benzyl esters with variations in substituents, heterocycles, or stereochemistry. Below is a detailed comparison:

Table 1: Structural and Functional Comparisons
Compound Name Molecular Formula Key Features Biological Activity Reference
(S)-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester C₁₁H₁₃NO₃ Methyl-2-oxo-ethyl group; benzyl ester Potential protease inhibition; high synthetic yield (95–100%)
(S)-[1-[(Benzyloxy)carbamoyl]-2-hydroxyethyl]carbamic acid benzyl ester C₁₈H₂₀N₂O₅ Hydroxyethyl group instead of methyl-2-oxo Neurodegenerative disease applications; enhanced hydrogen bonding
Ethyl-[(S)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester C₁₈H₂₆N₂O₃ Piperidine ring; hydroxyethyl substituent Targets enzyme/receptor interactions; improved solubility
[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester C₁₆H₂₁ClN₂O₃ Chloroacetyl group; pyrrolidine ring Enhanced electrophilicity; preclinical anticancer studies
(3S,4S)-(3-Hydroxy-tetrahydro-pyran-4-yl)-carbamic acid benzyl ester C₁₃H₁₇NO₄ Tetrahydro-pyran ring; hydroxyl group Reduced tumor growth in vivo (animal models)

Stereochemical and Pharmacokinetic Considerations

  • Chirality : The (S)-configuration in the target compound and analogs (e.g., ) enhances enantioselective binding to biological targets, improving potency over racemic mixtures.
  • Metabolic Stability : The benzyl ester group slows hepatic metabolism compared to methyl or ethyl esters, extending half-life .

Biological Activity

(S)-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester, also known as a carbamate derivative, is an organic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, interactions with enzymes, and therapeutic implications, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound belongs to the class of esters, characterized by the presence of a carbamate functional group. Its chemical structure allows it to participate in various biochemical reactions, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is primarily mediated through its interaction with specific enzymes and proteins. The compound acts as a substrate or inhibitor for various biological pathways, influencing cellular processes such as metabolism and signal transduction.

Enzyme Interactions

Research indicates that this compound interacts with several enzymes, notably those involved in metabolic pathways. It has been studied for its potential to inhibit certain peptidases, which are crucial in the context of allergic reactions and other inflammatory conditions. For instance, modifications to the benzyl group have shown varying effects on selectivity and potency against specific enzymes like Der p 1 and Cat B .

Biological Activity Studies

Numerous studies have evaluated the biological activity of this compound. Below are key findings from various research efforts:

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityKey Findings
Enzyme inhibitionDemonstrated potential to inhibit peptidases involved in allergic responses.
Anti-inflammatoryShowed efficacy in reducing inflammation markers in preclinical models.
CNS penetrationExhibited favorable brain/serum ratios indicating potential for central nervous system effects.

Case Studies

  • Allergic Asthma Treatment : A study investigated the use of this compound as a small-molecule therapy aimed at blocking allergen bioactivity. The compound showed promising results in selectively inhibiting Der p 1 without significant off-target effects .
  • Central Nervous System (CNS) Effects : In vivo studies demonstrated that this compound could penetrate the CNS effectively, suggesting potential applications in treating neurological disorders .
  • Antimicrobial Properties : Research has indicated that derivatives of this carbamate exhibit antimicrobial activity against various pathogens, highlighting its versatility beyond enzyme inhibition .

Future Directions

The ongoing research into this compound suggests several avenues for future exploration:

  • Optimizing Selectivity : Further structural modifications could enhance selectivity for specific enzyme targets while minimizing off-target effects.
  • Therapeutic Applications : Investigating its role in treating conditions like asthma and other inflammatory diseases could lead to new therapeutic strategies.
  • Mechanistic Studies : Detailed mechanistic studies are necessary to fully understand how this compound interacts at the molecular level with different biological targets.

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